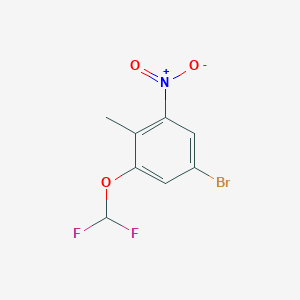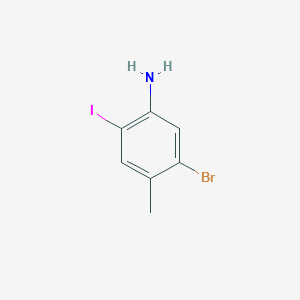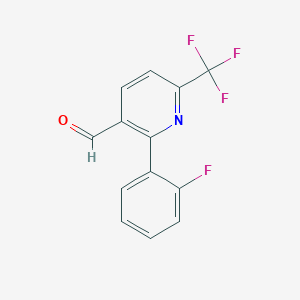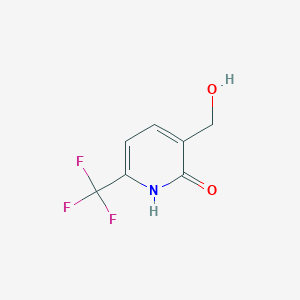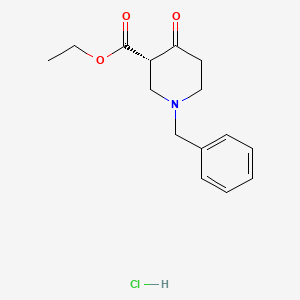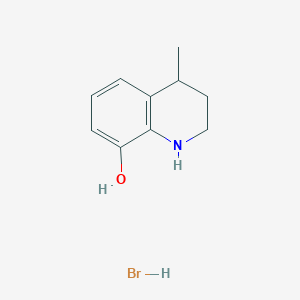
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide (MTHQHBr) is a synthetic compound of interest in the field of medicinal chemistry. It is a derivative of the quinoline nucleus, which is a cyclic aromatic hydrocarbon found in many naturally occurring compounds. MTHQHBr has been studied for its potential applications in the development of therapeutic agents, particularly those related to cancer, inflammation, and neurodegenerative diseases. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), and its activity has been found to be comparable to that of the widely used AChE inhibitor donepezil. In addition, MTHQHBr has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
科学的研究の応用
Neurological Research
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide and its analogues have been explored in the context of neurological disorders. For instance, a study found that 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 2-methyl-1,2,3,4-tetrahydroquinoline (2-Me-TQ) were identified in parkinsonian and normal human brains. TIQ, closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), was significantly increased in the parkinsonian brain, suggesting a possible role as an endogenous neurotoxin in Parkinson's disease (Niwa et al., 1987).
Antimicrobial Applications
The compound has shown promise in antimicrobial research. For example, some derivatives of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline exhibited antifungal activity, specifically against dermatophytes. This indicates potential applications in combating fungal infections (Bohórquez et al., 2015).
Chemical Synthesis and Analysis
The compound has applications in chemical synthesis and analysis. In a study, Kairoline (1-methyl-1,2,3,4-tetrahydroquinoline) was proposed as an effective solvent for the Zerewitinoff determination of active hydrogen in highly insoluble organic compounds (Perold & Snyman, 1958).
Antibacterial Research
Another study synthesized 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines and related compounds, which were potent inhibitors of (H+ + K+)adenosine triphosphatase and showed antibacterial activity. These compounds could be important in the development of new antibacterial agents (Uchida et al., 1990).
特性
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-4,7,11-12H,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNLPNFWFFYBNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=CC=C2O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

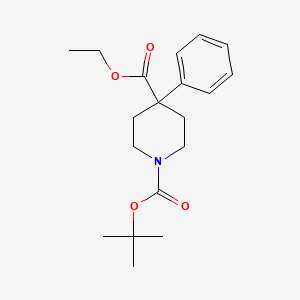
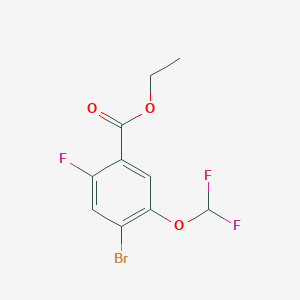
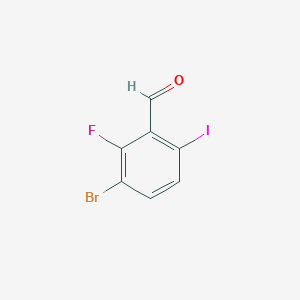
![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)
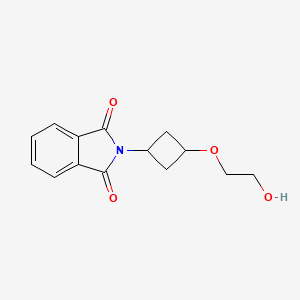
![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)
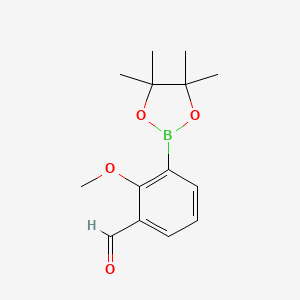
![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
